7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid
Overview
Description
7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14ClNO2 and a molecular weight of 311.76 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Biochemical Analysis
Biochemical Properties
7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, quinoline derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, such as topoisomerases . This inhibition can lead to the disruption of DNA synthesis and cell division, making these compounds potential candidates for anticancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, this compound can alter the expression of genes involved in apoptosis, leading to programmed cell death in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with DNA and enzymes involved in DNA processes. This compound can intercalate into DNA, disrupting its structure and function . Additionally, it can inhibit the activity of enzymes such as topoisomerases, leading to the accumulation of DNA breaks and ultimately cell death . These molecular interactions make this compound a potent anticancer agent.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over time, it may undergo degradation, leading to a decrease in its biological activity . Long-term studies in in vitro and in vivo settings have demonstrated that prolonged exposure to this compound can result in sustained effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . For instance, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be excreted through the urine . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate its distribution to specific tissues, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications may direct its localization to these compartments, influencing its interaction with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-phenylquinoline, chlorination and subsequent carboxylation can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorine and carboxylic acid groups play crucial roles in binding to these targets, leading to inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline-4-carboxylic acid: A simpler derivative without the chlorine and methyl groups.
Uniqueness
7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
Properties
IUPAC Name |
7-chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-14(19)9-8-13-15(18(21)22)11(2)16(20-17(10)13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDAJYBCQKUNCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C(=C2C(=O)O)C)C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101198033 | |
Record name | 7-Chloro-3,8-dimethyl-2-phenyl-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101198033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862647-93-6 | |
Record name | 7-Chloro-3,8-dimethyl-2-phenyl-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862647-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-3,8-dimethyl-2-phenyl-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101198033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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